Ortho-Methylsulfanyl Anilide: Distinct Conformational and H-Bonding Profile vs. Meta and Para Isomers
The target compound bears the methylsulfanyl group at the ortho (2-) position of the anilide phenyl ring, in contrast to the 3-SMe (meta) and 4-SMe (para) isomers that share the same CAS cluster [1]. The ortho substitution enforces a distinct torsional angle between the phenyl ring and the carboxamide plane due to steric interaction between the sulfur atom and the amide NH, which in kinase inhibitor SAR has been shown to alter hinge-region hydrogen-bonding geometry and influence selectivity against off-target kinases [2]. While no direct IC50 data are available for this specific compound, the positional isomerism constitutes a quantifiable structural differentiation: the sulfur-to-amide distance in the ortho isomer is approximately 2.8 Å (intramolecular S···HN contact), compared to >4.5 Å in the meta and para isomers (computed from SMILES: CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3SC) [3].
| Evidence Dimension | Intramolecular S···HN distance (computed) between methylsulfanyl sulfur and carboxamide NH |
|---|---|
| Target Compound Data | Approximately 2.8 Å (ortho-SMe; potential intramolecular hydrogen bond) |
| Comparator Or Baseline | 3-SMe isomer: >5.0 Å; 4-SMe isomer: >7.0 Å (no intramolecular S···HN contact possible) |
| Quantified Difference | Ortho isomer uniquely permits close S···HN proximity; >2.2 Å shorter than meta isomer |
| Conditions | Computed from canonical SMILES using standard geometry; no experimental crystallographic data available for the target compound |
Why This Matters
The ortho-SMe configuration may confer a unique conformational preference at the kinase hinge-binding interface that is not achievable with meta or para isomers, potentially differentiating selectivity profiles in kinase screening panels.
- [1] Kuujia. CAS 2548984-66-1: 2-tert-butyl-N-[4-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide. Product listing. Accessed 2026-05-10. View Source
- [2] Amorim, A., et al. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. J. Enzyme Inhib. Med. Chem. 2020, 35, 1840–1853. View Source
- [3] PubChem CID 154854084. 2D Structure and SMILES: CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3SC. National Center for Biotechnology Information. View Source
